5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid
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Overview
Description
5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is an organic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid typically involves multi-step organic reactions. One common approach is the introduction of the trifluoromethyl group through a trifluoromethylation reaction, followed by the incorporation of the amino and methyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize reaction conditions for cost-effectiveness and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the amino group may facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-5-methylbenzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
Uniqueness
5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is unique due to its specific combination of functional groups and the nonanoic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C11H20F3NO2 |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid |
InChI |
InChI=1S/C11H20F3NO2/c1-7(2)3-4-9(15)5-8(6-10(16)17)11(12,13)14/h7-9H,3-6,15H2,1-2H3,(H,16,17) |
InChI Key |
LGAJBPLTPXKZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
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